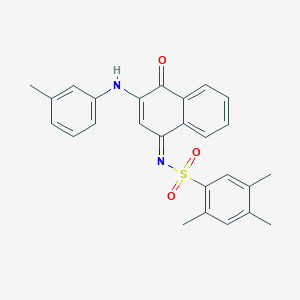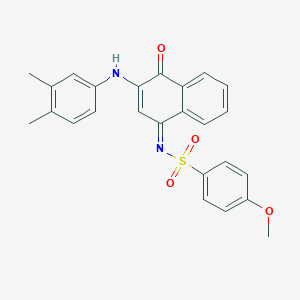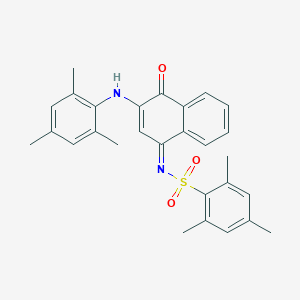![molecular formula C29H29NO4S B281390 2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281390.png)
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (referred to as TMBF) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TMBF is not fully understood. However, it is believed that TMBF exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. TMBF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
TMBF has been shown to exhibit various biochemical and physiological effects. In cancer cells, TMBF has been shown to inhibit cell proliferation and induce apoptosis. TMBF has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, TMBF has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMBF in lab experiments is its potential for use in cancer research, neuroprotection, and anti-inflammatory activity. TMBF has been shown to exhibit potent anti-cancer effects, making it a potential candidate for the development of cancer therapeutics. Additionally, TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis method for TMBF is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of TMBF. One potential direction is the development of TMBF-based cancer therapeutics. TMBF has been shown to exhibit potent anti-cancer effects, and further studies are needed to determine its efficacy in vivo. Another potential direction is the study of TMBF in the treatment of neurodegenerative diseases. TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of TMBF in humans.
Méthodes De Synthèse
TMBF is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Applications De Recherche Scientifique
TMBF has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, TMBF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. TMBF has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, TMBF has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C29H29NO4S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C29H29NO4S/c1-18-9-11-22(12-10-18)29(31)30(35(32,33)28-16-20(3)19(2)15-21(28)4)23-13-14-27-25(17-23)24-7-5-6-8-26(24)34-27/h9-17H,5-8H2,1-4H3 |
Clé InChI |
HTPZAQNRLQTBAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)



![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)


![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)